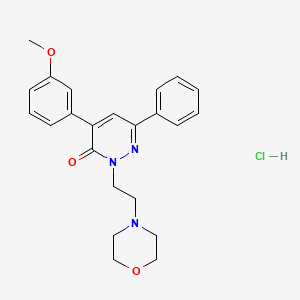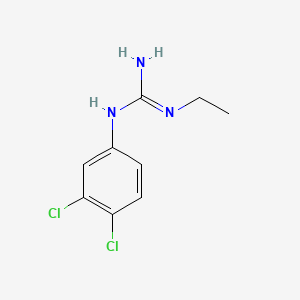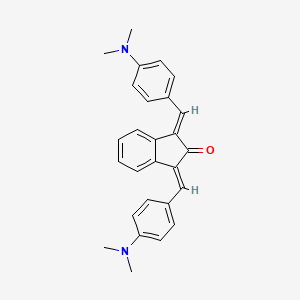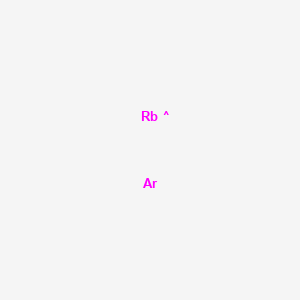
Argon;rubidium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Argon and rubidium are two distinct elements with unique properties and applications Argon is a noble gas, known for its inertness and non-reactivity, while rubidium is an alkali metal, highly reactive and often used in various scientific and industrial applications
準備方法
Synthetic Routes and Reaction Conditions: The preparation of argon-rubidium compounds typically involves the direct reaction of rubidium metal with argon gas under controlled conditions. Rubidium, being highly reactive, readily forms compounds with argon when exposed to the gas at elevated temperatures. The reaction is usually carried out in a sealed environment to prevent the highly reactive rubidium from reacting with moisture or oxygen in the air.
Industrial Production Methods: Industrial production of argon-rubidium compounds involves the use of specialized equipment to handle the reactive nature of rubidium. The process includes the purification of rubidium metal, followed by its reaction with argon gas in a controlled atmosphere. The resulting compounds are then collected and purified for further use.
化学反応の分析
Types of Reactions: Argon-rubidium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Rubidium, being highly reactive, readily participates in these reactions, while argon, due to its inert nature, typically acts as a stabilizing agent.
Common Reagents and Conditions: Common reagents used in the reactions involving argon-rubidium compounds include oxygen, halogens, and water. The reactions are usually carried out under controlled conditions to prevent unwanted side reactions. For example, rubidium reacts vigorously with oxygen to form rubidium oxide, and with halogens to form rubidium halides.
Major Products Formed: The major products formed from the reactions of argon-rubidium compounds include rubidium oxide, rubidium halides, and other rubidium-based compounds. These products are often used in various scientific and industrial applications due to their unique properties.
科学的研究の応用
Chemistry: In chemistry, argon-rubidium compounds are used as catalysts in various chemical reactions. Their unique properties make them suitable for use in reactions that require high reactivity and stability.
Biology: In biological research, rubidium isotopes are used as tracers to study potassium ion transport in cells. The similarity between rubidium and potassium ions allows researchers to use rubidium as a substitute for potassium in various biological experiments.
Medicine: In medicine, rubidium isotopes are used in diagnostic imaging techniques, such as positron emission tomography (PET) scans. The radioactive properties of certain rubidium isotopes make them useful for imaging and studying various physiological processes in the body.
Industry: In the industrial sector, argon-rubidium compounds are used in the production of specialized glass and ceramics. The unique properties of these compounds make them suitable for use in high-temperature and high-pressure applications.
作用機序
The mechanism of action of argon-rubidium compounds involves the interaction of rubidium ions with various molecular targets and pathways. Rubidium ions participate in the sodium-potassium ion exchange pumps present in cell membranes, which are crucial for maintaining cellular homeostasis. The inert nature of argon helps stabilize the reactive rubidium ions, allowing them to exert their effects more efficiently.
類似化合物との比較
Similar Compounds: Similar compounds to argon-rubidium include other alkali metal-noble gas compounds, such as potassium-argon and cesium-argon compounds. These compounds exhibit similar reactivity and stability due to the properties of the alkali metals and noble gases involved.
Uniqueness: Argon-rubidium compounds are unique due to the specific properties of rubidium, which is highly reactive and has a relatively low melting point compared to other alkali metals. This makes argon-rubidium compounds particularly useful in applications that require high reactivity and stability under specific conditions.
特性
CAS番号 |
12446-48-9 |
|---|---|
分子式 |
ArRb |
分子量 |
125.3 g/mol |
IUPAC名 |
argon;rubidium |
InChI |
InChI=1S/Ar.Rb |
InChIキー |
JMWNPYMJPLNZQQ-UHFFFAOYSA-N |
正規SMILES |
[Ar].[Rb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


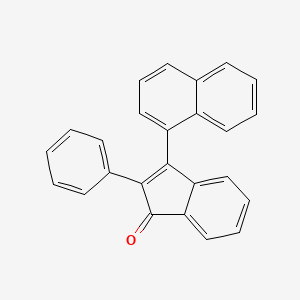

![Spiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14709179.png)
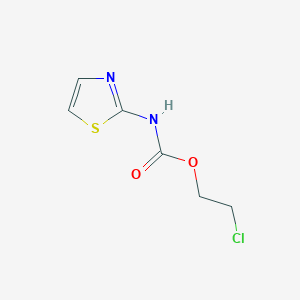

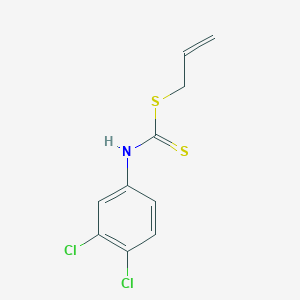
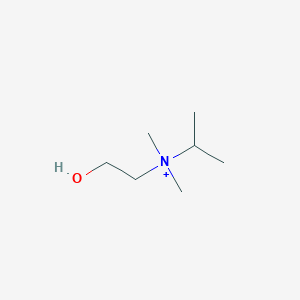
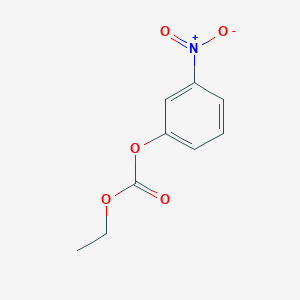
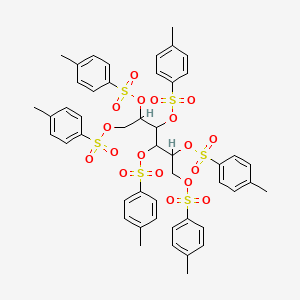
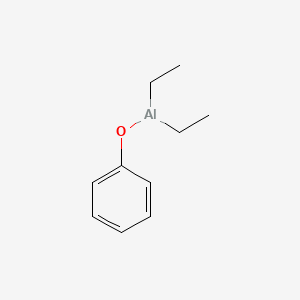
![1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B14709255.png)
